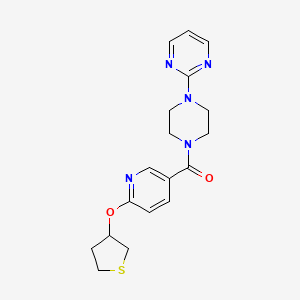
(4-(pirimidin-2-il)piperazin-1-il)(6-((tetrahidrotio-fen-3-il)oxi)piridin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad del compuesto: El compuesto sintetizado 6g demostró una potente actividad inhibitoria contra la acetilcolinesterasa (AChE) (IC50 = 0.90 μM) y selectividad sobre la butirilcolinesterasa (BuChE). Podría servir como un compuesto líder para el desarrollo de fármacos para la EA .
- Potencia: Surgio como un compuesto potente (IC50 = 13 nM) con alta biodisponibilidad oral y baja unión a proteínas plasmáticas .
- Potencial: Estos inhibidores juegan un papel crucial en la terapia del cáncer y otras enfermedades que involucran la vía PI3K/mTOR .
- Actividades: Estos compuestos exhibieron efectos antiinflamatorios y analgésicos, lo que los convierte en posibles candidatos para estudios adicionales .
Tratamiento de la enfermedad de Alzheimer (EA)
Inhibición de la dipeptidil peptidasa IV (DPP-IV) para la diabetes
Inhibidores de PI3K/mTOR
Actividades antiinflamatorias y analgésicas
Estructuras cristalinas y heterociclos
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to them . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects the phosphorylation process, which is a critical part of many cellular processes. This can lead to changes in cell signaling pathways, potentially affecting cell growth and division .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, which can affect various cellular processes. For example, it has been observed that similar compounds can increase the phosphorylation of H2AX in MCF-7 cells , indicating potential changes in cell signaling and function.
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17(14-2-3-16(21-12-14)25-15-4-11-26-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMTWXLUIKGDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
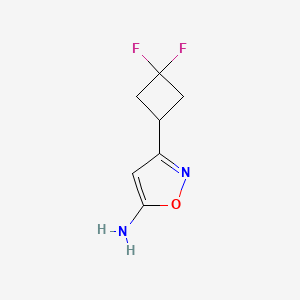
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)
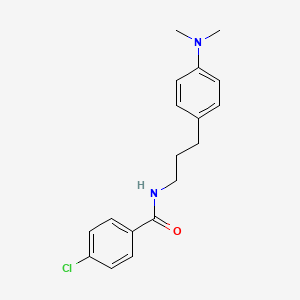
![2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2458284.png)
![3-[(2,5-Dimethylphenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2458285.png)
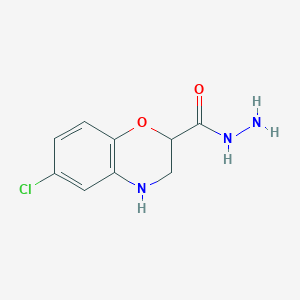
![7-{2-[(2-chlorophenyl)methoxy]-5-nitrophenyl}-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)
![7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2458292.png)
![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
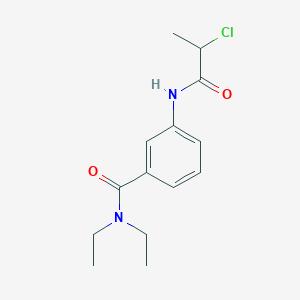
![3-[1-(2-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2458296.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2458300.png)
